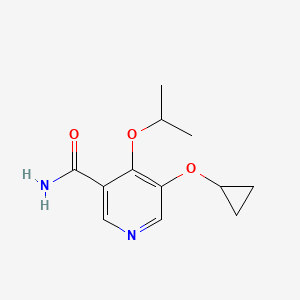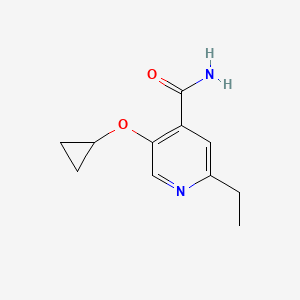
5-Cyclopropoxy-2-ethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-ethylisonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropoxy group attached to an ethylisonicotinamide backbone, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylisonicotinamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethylisonicotinamide moiety. One common method involves the use of cyclopropyl bromide and an appropriate base to form the cyclopropoxy group. Subsequent reactions with ethylisonicotinamide under controlled conditions yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-ethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropoxy derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-ethylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-ethylisonicotinamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group may interact with enzymes or receptors, modulating their activity. The ethylisonicotinamide moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
Nicotinamide derivatives: Compounds with similar amide functionalities but different substituents.
Uniqueness
5-Cyclopropoxy-2-ethylisonicotinamide is unique due to the presence of both the cyclopropoxy and ethylisonicotinamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-5-9(11(12)14)10(6-13-7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |
Clé InChI |
UBQHGLXCODMUBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=N1)OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



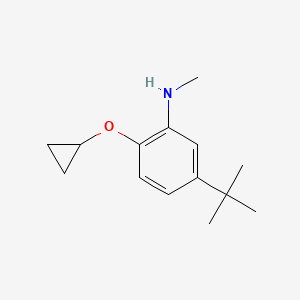
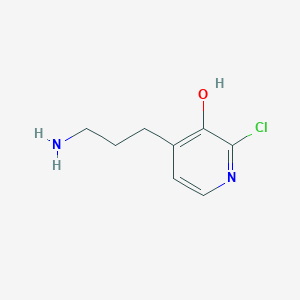
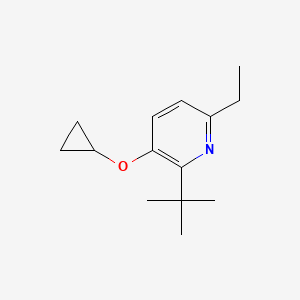
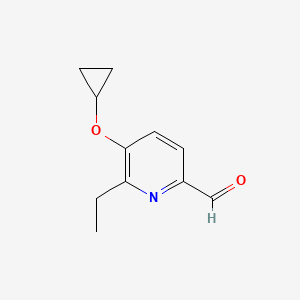
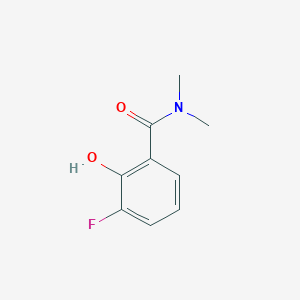
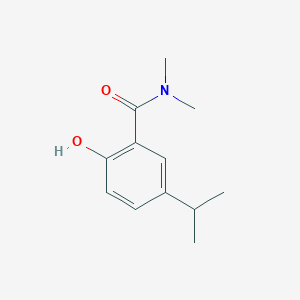


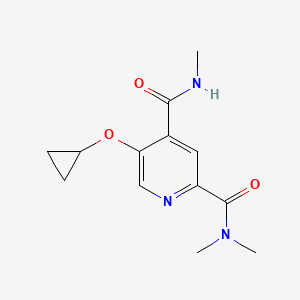
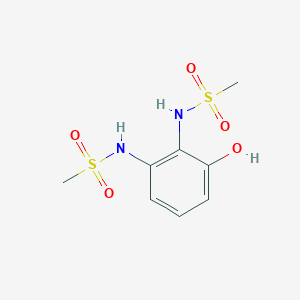
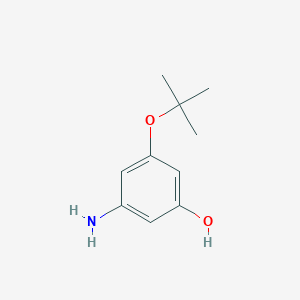
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
